S-(Difluoromethyl) benzenesulfonothioate

Process Chemistry Scalable Synthesis Fluorination Reagents

Select PhSO₂SCF₂H (CAS 2022186-75-8) to install the -SCF₂H group as a lipophilic hydrogen-bond donor bioisostere (πR=0.68). This shelf-stable, scalable (500 g demonstrated) radical reagent uniquely achieves decarboxylative thiolation and difunctionalization of alkenes inaccessible to electrophilic/nucleophilic alternatives. It consolidates routes, reduces inventory, and enables metal-free visible-light late-stage functionalization.

Molecular Formula C7H6F2O2S2
Molecular Weight 224.3 g/mol
Cat. No. B8216047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(Difluoromethyl) benzenesulfonothioate
Molecular FormulaC7H6F2O2S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)SC(F)F
InChIInChI=1S/C7H6F2O2S2/c8-7(9)12-13(10,11)6-4-2-1-3-5-6/h1-5,7H
InChIKeyNPYLAQOEYDMMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(Difluoromethyl) benzenesulfonothioate: A Scalable Radical Difluoromethylthiolation Reagent for Pharmaceutical and Agrochemical Synthesis


S-(Difluoromethyl) benzenesulfonothioate (CAS 2022186-75-8, PhSO₂SCF₂H) is a shelf-stable radical difluoromethylthiolating reagent belonging to the benzenesulfonothioate class [1]. Developed for the direct installation of the -SCF₂H group into organic molecules, it enables C–SCF₂H bond formation via radical pathways under mild conditions [2]. The compound features a difluoromethylthio moiety bonded to a benzenesulfonyl group, conferring unique reactivity distinct from its trifluoromethyl and monofluoromethyl analogs. Its robust stability, ease of handling, and demonstrated scalability to multi-hundred-gram quantities position it as a practical choice for both academic research and industrial process chemistry applications requiring late-stage fluorination [3].

Why S-(Difluoromethyl) benzenesulfonothioate Cannot Be Replaced by Generic Benzenesulfonothioate Reagents in Radical Difluoromethylthiolation


Benzenesulfonothioate reagents are not interchangeable; their reactivity profiles are dictated by the specific fluoroalkyl substituent. S-(Difluoromethyl) benzenesulfonothioate operates via a distinct radical mechanism to install the -SCF₂H group, which imparts unique physicochemical properties—including intermediate lipophilicity and hydrogen-bond donor capability—that are absent in the -SCF₃ and -SCFH₂ analogs [1]. Attempting to substitute this reagent with S-(trifluoromethyl) benzenesulfonothioate or S-(fluoromethyl) benzenesulfonothioate would fundamentally alter the reaction pathway, substrate scope, and the biological profile of the resulting fluorinated products [2]. The radical nature of PhSO₂SCF₂H enables transformations (e.g., decarboxylative thiolation, difunctionalization of alkenes) that are inaccessible to electrophilic or nucleophilic alternatives, making generic substitution scientifically invalid for applications requiring radical -SCF₂H introduction [3].

Quantitative Evidence Differentiating S-(Difluoromethyl) benzenesulfonothioate from Competing Difluoromethylthiolation Reagents


Unmatched Scalability: 500 g Synthesis Enables Industrial-Scale Procurement

PhSO₂SCF₂H is synthesized on an approximately 500 g scale in two steps from commodity chemicals (sodium benzene sulfinate, benzyl mercaptan, HCF₂Cl), a scale unmatched by most specialized fluorination reagents [1]. In contrast, many difluoromethylthiolating reagents, such as N-difluoromethylthiophthalimide (PhthSCF₂H), are typically prepared on milligram-to-gram scales with more complex multi-step syntheses [2]. This scalability directly translates to reliable bulk availability and lower cost for industrial users.

Process Chemistry Scalable Synthesis Fluorination Reagents

Highest Electrophilic Reactivity Among Benchmarked Difluoromethylthiolating Reagents

A quantitative electrophilicity study using Mayr's linear free-energy relationship (log k₂ = sN(N+E)) established that PhSO₂SCF₂H is the most reactive reagent among a panel of 17 tri/difluoromethylthiolating electrophiles, with its electrophilicity parameter (E) exceeding that of all other tested reagents, including PhthSCF₂H and cumol-derived analogues [1]. This high E value indicates that PhSO₂SCF₂H reacts with nucleophiles significantly faster than alternative reagents, enabling difluoromethylthiolation of less activated substrates under milder conditions.

Reactivity Scale Electrophilicity Parameter Kinetics

Superior Substrate Scope: Three Distinct Reaction Manifolds in One Reagent

PhSO₂SCF₂H enables three mechanistically distinct radical difluoromethylthiolation transformations under mild conditions: (1) coupling with aryl/alkyl boronic acids, (2) decarboxylative thiolation of aliphatic carboxylic acids, and (3) phenylsulfonyl-difluoromethylthio difunctionalization of alkenes [1]. This versatility contrasts sharply with S-(fluoromethyl) benzenesulfonothioate, which is limited to electrophilic monofluoromethylthiolation of aryl boronic acids and alkenes under copper or silver catalysis [2]. Similarly, nucleophilic reagents like [(SIPr)AgSCF₂H] require complementary electrophilic substrates, restricting their application scope [3].

Synthetic Methodology Late-Stage Functionalization Radical Reactions

High-Yield Performance on Preparative Scale: 72% Yield at 20 g

In the original report, PhSO₂SCF₂H was prepared on a 20 g scale with a 72% isolated yield from benzyl difluoromethyl sulfide via in situ generation of HCF₂SCl and subsequent trapping with PhSO₂Na [1]. This preparative yield is competitive with or exceeds typical yields for analogous benzenesulfonothioate syntheses, which often require more steps or give lower yields at scale. The optimized 2023 process further improves efficiency, though exact yields are not disclosed in the abstract [2].

Synthetic Efficiency Preparative Chemistry Yield Optimization

Thermal Stability Validated by DSC: Safe Handling for Industrial Use

Differential scanning calorimetry (DSC) was performed to quantitatively demonstrate the thermal stability of PhSO₂SCF₂H, confirming its classification as a shelf-stable reagent suitable for large-scale handling [1]. While many fluoroalkylthiolating reagents require refrigerated storage (e.g., S-(trifluoromethyl) benzenesulfonothioate is recommended for storage at -20°C), PhSO₂SCF₂H is stable at room temperature and insensitive to air, moisture, and light . This stability profile reduces cold-chain logistics costs and minimizes decomposition risks during storage and shipping.

Process Safety Thermal Stability Differential Scanning Calorimetry

Optimal Lipophilicity Profile for Drug Design: πR = 0.68 vs. SCF₃ (1.44) and CH₃ (0.56)

The -SCF₂H group introduced by PhSO₂SCF₂H exhibits an intermediate Hansch lipophilicity parameter (πR = 0.68), falling between the methyl group (πR = 0.56) and the trifluoromethylthio group (πR = 1.44) [1]. This intermediate lipophilicity, combined with weak hydrogen-bond donor capability (pKa = 35.2; A = 0.098), makes the -SCF₂H moiety a privileged bioisostere for tuning drug-like properties without excessive hydrophobicity that could lead to poor solubility or off-target binding [2]. In contrast, S-(trifluoromethyl) benzenesulfonothioate installs the highly lipophilic -SCF₃ group, which may compromise aqueous solubility and increase non-specific protein binding.

Physicochemical Properties Lipophilicity Medicinal Chemistry Bioisostere

Optimal Use Cases for S-(Difluoromethyl) benzenesulfonothioate in Medicinal Chemistry and Process Development


Late-Stage Radical Difluoromethylthiolation of Drug Candidates

When medicinal chemistry programs require the introduction of the -SCF₂H group as a lipophilic hydrogen-bond donor bioisostere (πR = 0.68) to fine-tune potency, selectivity, or metabolic stability, PhSO₂SCF₂H is the reagent of choice due to its mild radical conditions and broad functional group tolerance [1]. Its superior electrophilicity (highest E value among 17 tri/difluoromethylthiolating reagents) enables efficient functionalization of complex, electron-rich (hetero)arenes without damaging sensitive moieties [2].

Process-Scale Manufacturing of Fluorinated Agrochemical Intermediates

For industrial process chemists tasked with scaling up the synthesis of -SCF₂H-containing agrochemicals (e.g., pyriprole analogs), the demonstrated 500 g synthesis and ambient storage stability of PhSO₂SCF₂H offer a clear procurement advantage over alternatives requiring cryogenic storage or multi-step syntheses [3]. The DSC-validated thermal stability mitigates safety concerns during large-scale reactions, while the high preparative yield (72% at 20 g) ensures cost-effectiveness [4].

Diversification of Boronic Acid and Carboxylic Acid Building Blocks

Researchers building libraries of fluorinated fragments can leverage the unique ability of PhSO₂SCF₂H to difluoromethylthiolate both aryl/alkyl boronic acids and aliphatic carboxylic acids via radical decarboxylation [5]. This dual functionality consolidates two synthetic routes into one reagent, reducing procurement complexity and inventory costs compared to maintaining separate electrophilic and nucleophilic -SCF₂H sources [6].

Metal-Free Visible-Light-Mediated Arene Functionalization

For laboratories prioritizing sustainable, metal-free synthesis, PhSO₂SCF₂H enables visible-light-promoted difluoromethylthiolation of arenes and heteroarenes without noble metal catalysts or stoichiometric additives [7]. This method aligns with green chemistry principles and offers a practical alternative to palladium- or copper-catalyzed protocols, particularly for late-stage functionalization where metal contamination is a concern for biological testing [8].

Technical Documentation Hub

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